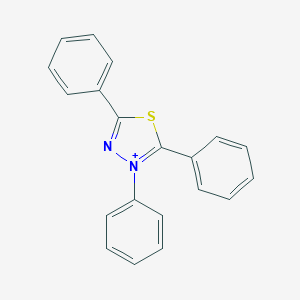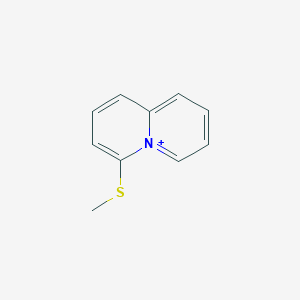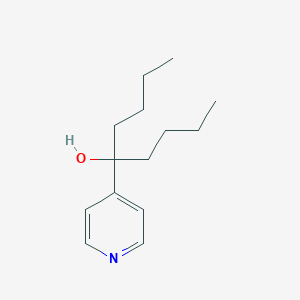
5-Pyridin-4-ylnonan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyridin-4-ylnonan-5-ol, also known as PYN, is a chemical compound that belongs to the family of pyridine derivatives. It is a white crystalline solid with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol. PYN has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 5-Pyridin-4-ylnonan-5-ol is not fully understood. However, it has been proposed that 5-Pyridin-4-ylnonan-5-ol exerts its biological activity by interacting with specific target molecules in cells. For example, 5-Pyridin-4-ylnonan-5-ol has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Pyridin-4-ylnonan-5-ol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-Pyridin-4-ylnonan-5-ol has also been found to inhibit the growth of bacterial and fungal cells, which suggests that it may be useful as an antimicrobial agent. Additionally, 5-Pyridin-4-ylnonan-5-ol has been shown to have antioxidant activity, which may be beneficial for preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Pyridin-4-ylnonan-5-ol in laboratory experiments is its relatively simple synthesis method. Additionally, 5-Pyridin-4-ylnonan-5-ol has been found to exhibit biological activity at relatively low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of using 5-Pyridin-4-ylnonan-5-ol is its low solubility in water, which may make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 5-Pyridin-4-ylnonan-5-ol. One potential area of investigation is the development of 5-Pyridin-4-ylnonan-5-ol-based materials with unique properties, such as catalytic activity or optical properties. Another area of interest is the development of 5-Pyridin-4-ylnonan-5-ol-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-Pyridin-4-ylnonan-5-ol and to identify its target molecules in cells.
Méthodes De Synthèse
The synthesis of 5-Pyridin-4-ylnonan-5-ol can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-bromopyridine with 5-bromopentan-1-ol in the presence of a palladium catalyst and a base. This reaction leads to the formation of 5-pyridin-4-ylnonan-5-ol as a major product. The purity of the compound can be further improved through recrystallization or chromatographic purification.
Applications De Recherche Scientifique
5-Pyridin-4-ylnonan-5-ol has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 5-Pyridin-4-ylnonan-5-ol has also been investigated for its antibacterial and antifungal properties. Furthermore, 5-Pyridin-4-ylnonan-5-ol has been explored as a potential ligand for metal ions, which can be used in the design of new materials with unique properties.
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
5-pyridin-4-ylnonan-5-ol |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-14(16,10-6-4-2)13-7-11-15-12-8-13/h7-8,11-12,16H,3-6,9-10H2,1-2H3 |
Clé InChI |
LNQXYCAICAIGHG-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
SMILES canonique |
CCCCC(CCCC)(C1=CC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
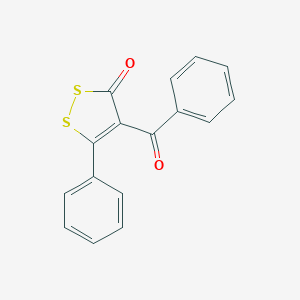
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
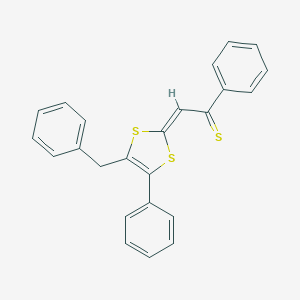
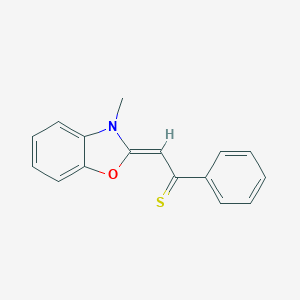
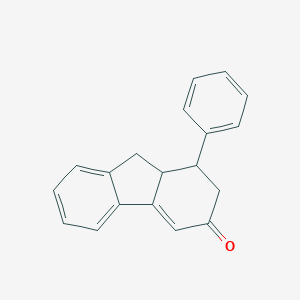
![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
